Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron
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Overview
Description
Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron is a complex organometallic compound that features a unique combination of cyclopentyl, propan-2-yl, phosphanium, dichloropalladium, and iron moieties
Mechanism of Action
Target of Action
Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), also known as Pd(dppf)Cl2, primarily targets aromatic halides . These are organic compounds in which a halogen atom is attached to an sp2 hybridized carbon atom of an aromatic ring .
Mode of Action
Pd(dppf)Cl2 acts as a catalyst in various chemical reactions . It facilitates the interaction between aromatic halides and other reactants, leading to the formation of new chemical bonds . The presence of this compound significantly enhances the rate of these reactions .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- Suzuki Cross-Coupling Reactions : This pathway involves the reaction of aromatic halides with boronic acids .
- Carbonylation Reactions : In these reactions, a carbonyl group is introduced into a molecule .
- Other Cross-Coupling Reactions : Pd(dppf)Cl2 is also used in Negishi, Sonogashira, Stille, and Heck reactions .
The downstream effects of these pathways depend on the specific reactants involved and can lead to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of Pd(dppf)Cl2’s action is the formation of new chemical bonds, leading to the synthesis of various organic compounds . On a molecular level, it facilitates the breaking and forming of bonds in the reactant molecules . On a cellular level, the effects would depend on the specific compounds synthesized as a result of its catalytic action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% are primarily related to its role as a catalyst in various biochemical reactions. It is known to interact with a variety of enzymes and proteins to facilitate these reactions . The nature of these interactions is largely dependent on the specific reaction conditions and the other molecules present.
Cellular Effects
The effects of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% on cells and cellular processes are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the behavior of cells and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% within cells and tissues involves interactions with various transporters and binding proteins . It can also have effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% and its effects on activity or function can be influenced by various factors . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron typically involves the reaction of cyclopentyl-di(propan-2-yl)phosphanium with a palladium source, such as palladium dichloride, in the presence of an iron complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are combined in a reactor under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines or other coordinating ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions can result in the formation of new organometallic complexes with different ligands.
Scientific Research Applications
Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and hydrogenation reactions.
Material Science: The compound is employed in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron
- 1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride
Uniqueness
Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron is unique due to its specific combination of ligands and metal centers, which confer distinct reactivity and stability. Compared to similar compounds, it may offer advantages in terms of catalytic efficiency and selectivity, making it a valuable tool in both academic and industrial research.
Properties
CAS No. |
215788-65-1 |
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Molecular Formula |
C22H36Cl2FeP2Pd |
Molecular Weight |
595.6 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C11H18P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI Key |
RHVVTGGRURQJSR-UHFFFAOYSA-L |
SMILES |
CC(C)[PH+](C1CCCC1)C(C)C.CC(C)[PH+](C1CCCC1)C(C)C.Cl[Pd]Cl.[Fe] |
Canonical SMILES |
CC(C)P(C1=CC=C[CH-]1)C(C)C.CC(C)P(C1=CC=C[CH-]1)C(C)C.Cl[Pd]Cl.[Fe+2] |
Origin of Product |
United States |
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